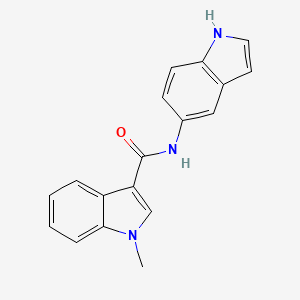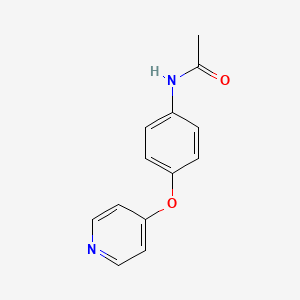
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide, also known as CAY10650, is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various physiological processes, including cell proliferation, differentiation, apoptosis, and metabolism. Inhibition of GSK-3β has been shown to have therapeutic potential in several diseases, including Alzheimer's disease, cancer, diabetes, and bipolar disorder.
作用機序
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide exerts its pharmacological effects by inhibiting GSK-3β, thereby modulating various downstream signaling pathways. GSK-3β is known to regulate the activity of several transcription factors, including β-catenin, c-Jun, and c-Myc, which play important roles in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
Inhibition of GSK-3β by N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to have several biochemical and physiological effects. These include the modulation of glucose metabolism, the regulation of neuronal survival and plasticity, and the modulation of immune responses.
実験室実験の利点と制限
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GSK-3β, making it a useful tool for studying the role of this enzyme in various physiological processes. However, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for research on N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide. These include the development of more potent and selective GSK-3β inhibitors, the investigation of the therapeutic potential of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide in other diseases, and the elucidation of the molecular mechanisms underlying the pharmacological effects of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide. Additionally, the potential for off-target effects of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide should be further investigated, and the development of more water-soluble formulations of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide could improve its utility in laboratory experiments.
合成法
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide can be synthesized using a multistep process involving the reaction of indole-5-carboxylic acid with methylamine followed by cyclization with 2-bromoaniline. The resulting intermediate is then coupled with 3-carboxy-N-methylindole to yield the final product.
科学的研究の応用
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been extensively studied in preclinical models of various diseases, including Alzheimer's disease, cancer, diabetes, and bipolar disorder. In Alzheimer's disease, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to reduce amyloid-β (Aβ) production and tau phosphorylation, two hallmarks of the disease. In cancer, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In diabetes, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity. In bipolar disorder, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to have mood-stabilizing effects.
特性
IUPAC Name |
N-(1H-indol-5-yl)-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-21-11-15(14-4-2-3-5-17(14)21)18(22)20-13-6-7-16-12(10-13)8-9-19-16/h2-11,19H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXDCLKMRMQJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide](/img/structure/B7542785.png)
![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)


![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)
![4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542847.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)

![3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7542878.png)
![4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542886.png)
![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)
![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)